N-[(1,3-thiazol-5-yl)methyl]acetamide
Description
N-[(1,3-Thiazol-5-yl)methyl]acetamide (C₆H₈N₂OS, MW 156.2 g/mol) is a sulfur-containing heterocyclic acetamide derivative. Structurally, it comprises a thiazole ring substituted at the 5-position with a methylacetamide group (SMILES: O=C(C)NCc1cncs1) . This compound is of interest in medicinal chemistry due to the prevalence of thiazole derivatives in pharmaceuticals, such as Ritonavir (a protease inhibitor with a 1,3-thiazol-4-ylmethyl group) .
Properties
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-5(9)8-3-6-2-7-4-10-6/h2,4H,3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXVMUHIPJEEJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-thiazol-5-yl)methyl]acetamide typically involves the reaction of thiazole derivatives with acetamide. One common method is the reaction of 1,3-thiazole-5-carbaldehyde with acetamide in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-thiazol-5-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used
Scientific Research Applications
Anticancer Applications
N-[(1,3-thiazol-5-yl)methyl]acetamide and its derivatives have been extensively studied for their potential anticancer activity. The thiazole moiety is known for its ability to enhance the biological activity of compounds.
Case Studies
- Evren et al. (2019) synthesized novel thiazole derivatives and tested them against various cancer cell lines. One compound exhibited significant selectivity against A549 lung adenocarcinoma cells with an IC50 value of 23.30 ± 0.35 µM, indicating promising anticancer potential .
- In another study, thiazole-integrated pyridine derivatives were synthesized and evaluated for their anticancer activity against several cell lines, including MCF-7 and PC3. One hybrid demonstrated superior efficacy with an IC50 of 5.71 µM compared to the standard drug 5-fluorouracil (IC50 = 6.14 µM) .
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | |
| Compound 22 | HT29 | 2.01 | |
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been explored, particularly in relation to its structural analogs.
Case Studies
- A series of thiazole derivatives were synthesized and evaluated for anticonvulsant activity using the pentylenetetrazol (PTZ) model. One derivative showed a median effective dose comparable to sodium valproate, a standard anticonvulsant drug .
Data Table: Anticonvulsant Activity of Thiazole Derivatives
Antimicrobial Properties
The antimicrobial efficacy of this compound has been investigated against various bacterial and fungal strains.
Case Studies
- Research conducted on thiazole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds were evaluated using the turbidimetric method, revealing promising results against multiple pathogens .
Data Table: Antimicrobial Activity of Thiazole Derivatives
Mechanism of Action
The mechanism of action of N-[(1,3-thiazol-5-yl)methyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it may inhibit microbial enzymes, disrupt cell membrane integrity, or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of N-[(1,3-thiazol-5-yl)methyl]acetamide with structurally related compounds is presented below, focusing on heterocyclic cores, substituents, and functional properties.
Key Comparative Insights
- Heterocyclic Core Influence: Thiazole vs. Pyrazole: The thiazole core in the target compound provides sulfur-based π-electron deficiency, enhancing interactions with biological targets compared to pyrazole derivatives (e.g., compound 13), which rely on nitrogen-based electron delocalization . Thiazole vs.
Substituent Effects :
- Methoxy vs. Fluorophenyl Groups : Bulky aryl groups (e.g., 9f’s methoxyphenyl) improve enzyme-binding affinity but may reduce bioavailability due to steric hindrance. Fluorophenyl substituents (e.g., ) enhance electronegativity, favoring target-specific interactions .
- Acetamide Flexibility : The target compound’s acetamide group is simpler than derivatives like ZINC C20028245, which includes a carbamimidamido moiety capable of forming stronger H-bonds .
Hydrogen Bonding and Crystallography :
Synthetic Accessibility :
Notes on Evidence Utilization
- Contradictions/Gaps: No direct bioactivity data exist for the target compound, limiting functional comparisons. Spectral data (e.g., IR, NMR) are also absent, unlike pyrazole derivatives .
- Diverse Sources : References span synthetic protocols (), crystallography (), and bioactivity (–6), ensuring a balanced analysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1,3-thiazol-5-yl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting thiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base under reflux conditions (4–6 hours) yields acetamide derivatives . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) significantly impact yield. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress should be monitored using TLC or HPLC .
Q. How is the structural identity of this compound validated in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELXL (for refinement) and SHELXS (for structure solution) are used to analyze bond lengths, angles, and hydrogen-bonding networks . Key parameters include the thiazole ring geometry (C–S bond: ~1.70 Å, C–N bond: ~1.32 Å) and the acetamide moiety’s planarity. Crystallographic data should comply with the CIF format and undergo validation using checkCIF to resolve outliers .
Q. What spectroscopic techniques are critical for characterizing tautomeric equilibria in thiazole-acetamide derivatives?
- Methodology : ¹H and ¹³C NMR are essential for detecting tautomeric forms. For example, a 1:1 ratio of keto-enol tautomers in similar compounds (e.g., N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-thiazolidin-5-yl)acetamide) is confirmed via chemical shift splitting in DMSO-d₆ . IR spectroscopy (amide I band: ~1650 cm⁻¹) and UV-Vis (λmax ~250–280 nm) provide complementary data on electronic transitions .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., kinases or GPCRs). Ligand preparation involves optimizing 3D conformers (Open Babel) and assigning partial charges (AM1-BCC). Docking poses should be validated against crystallographic ligands (e.g., ZINC database entries) to ensure binding-site fidelity . Pharmacophore modeling (e.g., PharmaGist) identifies critical interactions like hydrogen bonds with residues (e.g., Asp113 in CXCR4) .
Q. What strategies resolve contradictions in reported bioactivity data for thiazole-acetamide analogs?
- Methodology : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Orthogonal assays (e.g., enzymatic vs. cell-based) and dose-response curves (IC₅₀/EC₅₀ comparisons) clarify potency. Structural validation (e.g., LC-MS for purity >95%) and batch-to-batch consistency checks (via ¹H NMR) exclude synthetic artifacts . Meta-analyses of SAR studies highlight substituent effects (e.g., electron-withdrawing groups on thiazole enhance antimicrobial activity) .
Q. How do hydrogen-bonding patterns in crystal lattices influence the stability of this compound?
- Methodology : Graph set analysis (Etter’s rules) classifies hydrogen bonds (e.g., N–H···O=C as D motifs) and π-π stacking interactions. For example, the acetamide carbonyl often forms chains ( C(4) motifs) with adjacent thiazole N atoms, stabilizing the lattice . Thermal stability is quantified via DSC (melting point >150°C) and TGA (decomposition onset >200°C) .
Q. What experimental designs improve synthetic yields of this compound in multi-step reactions?
- Methodology : Optimize protecting groups (e.g., Boc for amines) and coupling agents (e.g., HATU/DIPEA for amide bonds). Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps. For example, Sonogashira couplings (Pd(PPh₃)₄/CuI) require strict anhydrous conditions to prevent alkyne deprotonation . Design of Experiments (DoE) models (e.g., Box-Behnken) maximize yield by varying temperature, catalyst loading, and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
